molecular formula C12H13N3 B8710742 2-Ethyl-2-(pyridin-4-yl)pentanedinitrile CAS No. 92788-12-0

2-Ethyl-2-(pyridin-4-yl)pentanedinitrile

Cat. No.: B8710742
CAS No.: 92788-12-0
M. Wt: 199.25 g/mol
InChI Key: RVKHZVGEIPSUPC-UHFFFAOYSA-N
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Description

2-Ethyl-2-(pyridin-4-yl)pentanedinitrile is a nitrile-based compound featuring a central pentanedinitrile backbone substituted with an ethyl group and a pyridin-4-yl moiety at the 2-position. This structural combination suggests applications in coordination chemistry, catalysis, or as a precursor for heterocyclic synthesis.

Properties

CAS No.

92788-12-0

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-ethyl-2-pyridin-4-ylpentanedinitrile

InChI

InChI=1S/C12H13N3/c1-2-12(10-14,6-3-7-13)11-4-8-15-9-5-11/h4-5,8-9H,2-3,6H2,1H3

InChI Key

RVKHZVGEIPSUPC-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC#N)(C#N)C1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Reactivity Differences

Key Comparisons :

  • Ethyl 2-(piperidin-4-yl)acetate (): This ester-containing compound has a piperidine ring (saturated six-membered amine) and an ester group. Unlike the dinitrile functionality in the target compound, esters exhibit lower polarity and higher hydrolytic sensitivity. Nitriles generally have higher boiling points due to stronger dipole-dipole interactions and are less prone to hydrolysis under basic conditions.
  • 2,2,6,6-Tetramethylpiperidin-4-yl Derivatives (): These esters share a rigid piperidine core but lack aromaticity.
Structural and Physicochemical Properties

A comparative analysis of structural features and inferred properties is summarized below:

Property 2-Ethyl-2-(pyridin-4-yl)pentanedinitrile Ethyl 2-(piperidin-4-yl)acetate () 2,2,6,6-Tetramethylpiperidin-4-yl Acetate ()
Core Structure Pyridine ring + dinitrile Piperidine ring + ester Piperidine ring + ester
Molecular Weight (g/mol) ~245 (estimated) 199.28 213.29
Functional Groups Nitriles, pyridine Ester, piperidine Ester, piperidine
Hydrogen Bonding Pyridine N can act as acceptor () Piperidine N can act as donor/acceptor Piperidine N can act as donor/acceptor
Solubility Moderate in polar solvents (inferred) High in organic solvents (log P = 1.2) Similar to Ethyl 2-(piperidin-4-yl)acetate
Boiling Point High (due to nitriles) 245–250°C 260–265°C (estimated)
Hydrogen-Bonding and Crystallization Behavior

The pyridine ring in the target compound may engage in weaker hydrogen-bonding interactions compared to the piperidine derivatives. Piperidine’s saturated N-H group can act as both donor and acceptor (), whereas pyridine’s aromatic N is primarily an acceptor.

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